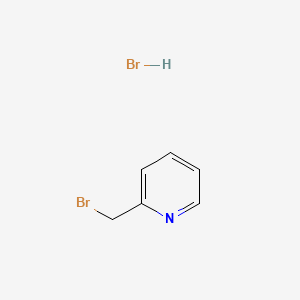
2-(Bromomethyl)pyridine hydrobromide
Descripción general
Descripción
2-(Bromomethyl)pyridine hydrobromide is an organic compound with the molecular formula C6H6BrN · HBr. It is a pyridine derivative and is commonly used as a reagent and intermediate in organic synthesis. This compound is known for its participation in the synthesis of various colorimetric and fluorescence chemosensors .
Mecanismo De Acción
Target of Action
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative It is known to participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor .
Mode of Action
It is used as a reagent in the synthesis of various compounds .
Biochemical Pathways
It is used in the preparation of various compounds such as 2-[1-(pyridin-2-ylmethyl)-1h-1,2,3-triazol-4-yl]pyridine, 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4h-1,3-benzoxazin-4-one, and others . These compounds may have various roles in biochemical pathways.
Result of Action
It is known to be used in the synthesis of various compounds , which may have diverse molecular and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyridine hydrobromide can be synthesized through the bromination of 2-methylpyridine. The reaction typically involves the use of hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure the selective bromination of the methyl group attached to the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form pyridine carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of pyridine.
Oxidation: Pyridine carboxaldehyde derivatives.
Reduction: Methylpyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Comparación Con Compuestos Similares
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Bromomethyl)-6-methylpyridine
- 4-(Bromomethyl)pyridine hydrobromide
Comparison:
- 2-(Chloromethyl)pyridine hydrochloride: Similar in structure but contains a chlorine atom instead of bromine. It is less reactive due to the lower electrophilicity of the chloromethyl group compared to the bromomethyl group.
- 2-(Bromomethyl)-6-methylpyridine: Contains an additional methyl group at the 6-position, which can influence its reactivity and steric properties.
- 4-(Bromomethyl)pyridine hydrobromide: The bromomethyl group is attached to the 4-position of the pyridine ring, resulting in different regioselectivity in reactions .
2-(Bromomethyl)pyridine hydrobromide stands out due to its high reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDNCGRNPYKRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370463 | |
| Record name | 2-(Bromomethyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31106-82-8 | |
| Record name | 2-(Bromomethyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(bromomethyl)pyridine hydrobromide interact with the gallium phosphide surface, and what is the significance of this interaction?
A: The research suggests that this compound interacts with the phosphorus-rich (111)B face of gallium phosphide (GaP). While the exact mechanism is still under investigation, the study found a 59% coverage of the 2-pyridyl group on the GaP (111)B surface after the reaction []. This suggests that the this compound loses its bromine atom, and the resulting 2-pyridyl group attaches to the surface. The researchers propose that this bonding likely occurs at surface-bound hydroxyl groups, although the presence of ionic bromine on the surface after the reaction complicates this interpretation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


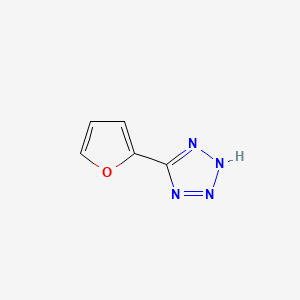



![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
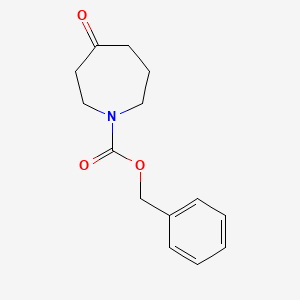
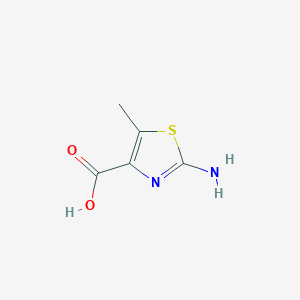
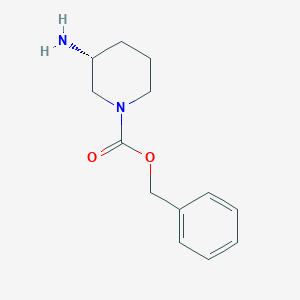

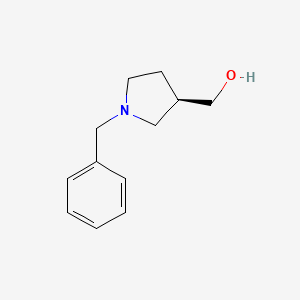
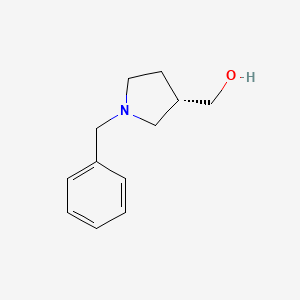
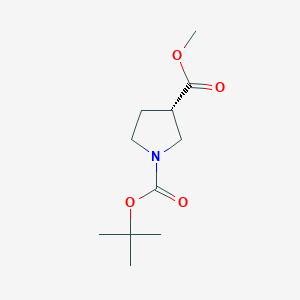

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
